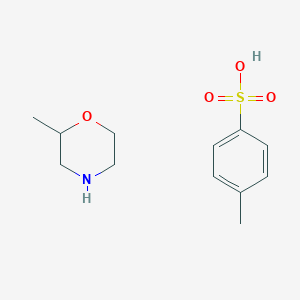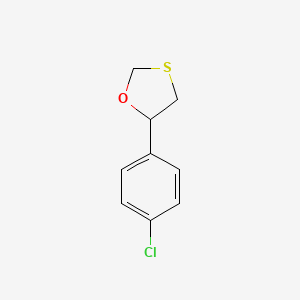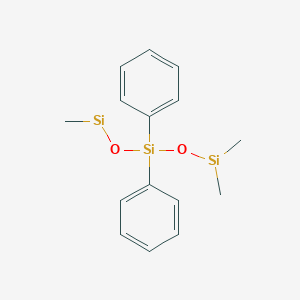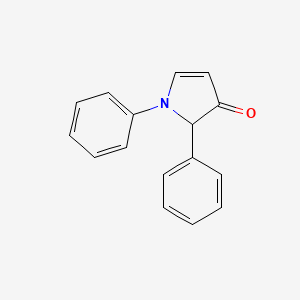
3-Phenylcyclopenta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylcyclopenta-2,4-dien-1-one is an organic compound that belongs to the class of cyclopentadienones It is characterized by a phenyl group attached to a cyclopentadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Phenylcyclopenta-2,4-dien-1-one can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentadienone ring. For instance, the reaction between phenylacetylene and cyclopentadiene under specific conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into cyclopentanones.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones
Reduction: Cyclopentanones
Substitution: Various substituted phenylcyclopentadienones
Applications De Recherche Scientifique
3-Phenylcyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and dendrimers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a ligand in organometallic chemistry.
Mécanisme D'action
The mechanism of action of 3-Phenylcyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylcyclopentadienone: Another cyclopentadienone derivative with four phenyl groups.
Cyclopentadienone: The parent compound with no substituents.
Uniqueness
3-Phenylcyclopenta-2,4-dien-1-one is unique due to the presence of a single phenyl group, which imparts distinct chemical properties and reactivity compared to other cyclopentadienone derivatives. Its specific structure allows for selective reactions and applications in various fields.
Propriétés
Numéro CAS |
115373-99-4 |
|---|---|
Formule moléculaire |
C11H8O |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
3-phenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C11H8O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
WBBIKDRSWFPTBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


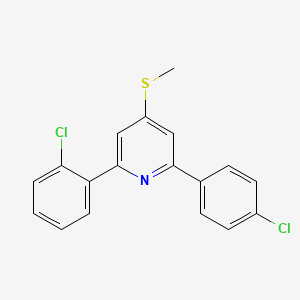
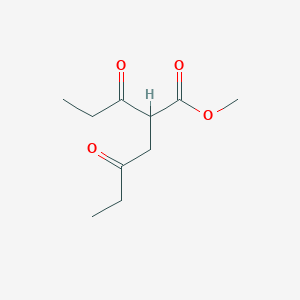
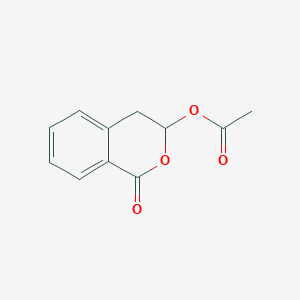
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)

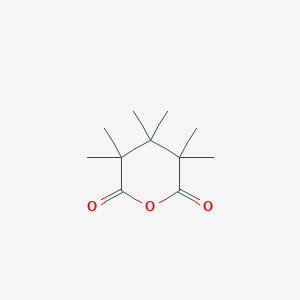
![4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14302179.png)


![N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14302194.png)
